molecular formula C20H21N3O2S B2946784 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 902588-62-9

2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2946784
CAS No.: 902588-62-9
M. Wt: 367.47
InChI Key: VJEDDTSBNDGDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol features a tetrahydroquinazolin-4-ol core linked via a thioether bridge to a 5-methyl-2-(m-tolyl)oxazole moiety. This hybrid structure combines a partially saturated quinazoline ring, which is known for its pharmacological versatility, with an oxazole-derived substituent that may enhance lipophilicity and target binding.

Properties

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-6-5-7-14(10-12)19-21-17(13(2)25-19)11-26-20-22-16-9-4-3-8-15(16)18(24)23-20/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDDTSBNDGDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydroquinazolin-4-ol , identified by its CAS number 1223987-56-1 , is a novel chemical entity with potential biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol . The structure includes a tetrahydroquinazolin moiety that is linked to an oxazole derivative via a thioether bond, which may influence its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities including:

  • Antitumor Activity : Compounds containing quinazolin derivatives are often evaluated for their anticancer properties. They may function by inhibiting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : The presence of thioether groups in similar compounds has been associated with enhanced antimicrobial activity against various pathogens.
  • Neuroprotective Properties : Some oxazole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases that are crucial for cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors in the central nervous system or other tissues, modulating their activity and influencing physiological responses.
  • Oxidative Stress Reduction : Similar compounds have shown potential in reducing oxidative stress markers, which can be beneficial in various pathological conditions.

Study 1: Antitumor Activity

A study conducted on analogs of the compound revealed significant cytotoxic effects against several cancer cell lines. The mechanism was primarily through the inhibition of the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells .

Study 2: Antimicrobial Properties

Research demonstrated that compounds related to this structure exhibited notable antibacterial activity against Gram-positive bacteria. The thioether linkage was found to enhance membrane permeability, facilitating bacterial cell death .

Study 3: Neuroprotection

In animal models of neurodegeneration, derivatives showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the modulation of glutathione levels and reduction of reactive oxygen species .

Comparative Analysis with Related Compounds

Compound NameStructureAntitumor ActivityAntimicrobial ActivityNeuroprotective Effects
Compound AStructure AHighModerateLow
Compound BStructure BModerateHighModerate
2-(Target Compound)Target StructureHighHighHigh

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Key Compounds (from ):

  • Compound 15: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide
  • Compound 25: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Compound 35: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide
  • Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide

Comparison :

  • Core Structure : The target compound’s tetrahydroquinazolin-4-ol core differs from the benzamide or pyridinecarboxamide backbones of patent compounds. This may confer distinct hydrogen-bonding capabilities and conformational rigidity.
  • Substituents: The oxazole-thioether group in the target compound is structurally analogous to the isoxazole- or thiazole-thioether groups in Compounds 25 and 40.
  • Therapeutic Potential: Patent compounds are designed for cancer, viral infections, or platelet aggregation, suggesting the target compound may share similar applications. However, the tetrahydroquinazoline core could shift activity toward kinase inhibition (e.g., Akt/FAK) or DNA intercalation, as seen in other quinazoline derivatives .

Quinazoline Derivatives with Analgesic Activity

Key Compound (from ):

  • Compound 4 : 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide

Comparison :

  • Core Modifications: The target compound’s tetrahydroquinazolin-4-ol is a reduced, non-aromatic variant of the quinazolinone core in Compound 4. This reduction may increase solubility and alter binding to pain-related receptors (e.g., COX or opioid receptors).

Thiadiazole-Containing Antibiotics

Key Compounds (from ):

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m)
  • (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n)

Comparison :

  • Thioether Linkage : Both the target compound and cephalosporin derivatives (m/n) feature thioether bridges, which are critical for bioavailability and target engagement. However, the oxazole ring in the target compound may reduce steric hindrance compared to bulkier thiadiazole groups in cephalosporins.

Oxadiazole-Based Anticancer Agents

Key Compounds (from ):

  • Compound 6 : N-(6-methoxybenzothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide
  • Compound 9 : N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide

Comparison :

  • Heterocyclic Moieties : The target compound’s oxazole-thioether group is less electron-deficient than the oxadiazole-thioether in Compounds 6/9, which may alter redox properties and metabolic stability.
  • Biological Activity : Compounds 6/9 induce apoptosis via caspase-3 activation and mitochondrial depolarization. The tetrahydroquinazoline core in the target compound could similarly target kinases (e.g., Akt) but with enhanced DNA interaction due to aromatic stacking .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Tetrahydroquinazolin-4-ol 5-Methyl-2-(m-tolyl)oxazolylmethylthio Not reported -
Patent Compound 15 Benzamide 5-Methyl-1,2,4-oxadiazolylmethylthio Anticancer, antiviral
Quinazolinone Compound 4 Quinazolinone Acetohydrazide Analgesic
Cephalosporin m Cephalosporin 5-Methyl-1,3,4-thiadiazolylmethylthio Antibacterial
Oxadiazole Compound 6 Oxadiazole-thioacetamide Methoxybenzothiazole Caspase-3 activation

Research Implications and Gaps

While structural parallels suggest the target compound may exhibit anticancer or kinase-inhibitory activity, direct experimental validation is lacking. Key areas for further study include:

  • Kinase Inhibition Assays : Evaluate affinity for Akt, FAK, or EGFR kinases.
  • Apoptosis Induction : Compare caspase-3 activation and mitochondrial effects with Compounds 6/9 .
  • Solubility and Stability : Assess the impact of the tetrahydroquinazoline core on pharmacokinetics.

Conclusion The compound’s unique hybridization of a tetrahydroquinazoline core with an oxazole-thioether group positions it as a promising candidate for targeted therapy. However, its pharmacological profile remains speculative without empirical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.